N-Depropyl Propafenone Oxalate Salt

説明

Synthesis Analysis Although specific synthesis details of N-Depropyl Propafenone Oxalate Salt are not directly available, related compounds have been synthesized through processes that may involve aryloxypropanolamine derivatives, as well as oxalate and propafenone derivatives, indicating a complex synthesis route involving multiple steps and possibly the introduction of an oxalate group to modify the pharmacological properties of the base molecule (Wang et al., 2022).

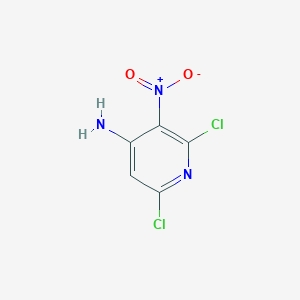

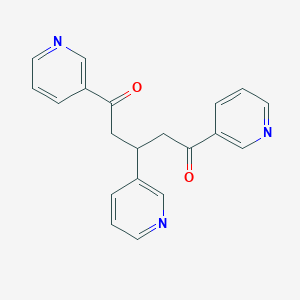

Molecular Structure Analysis The molecular structure of N-Depropyl Propafenone Oxalate Salt includes a core propafenone structure without the propyl group, modified by the addition of an oxalate salt. This modification potentially alters its pharmacokinetic properties, as seen in studies comparing propafenone with its metabolites, including N-depropylpropafenone (Cahill & Gross, 2004).

Chemical Reactions and Properties N-Depropyl Propafenone Oxalate Salt exhibits unique chemical reactions and properties due to its structure. While specific reactions have not been detailed, propafenone and its derivatives are known for their electrophysiological effects, indicating potential interactions with sodium and potassium channels in cardiac tissue (Rouet et al., 1989).

Physical Properties Analysis The physical properties of N-Depropyl Propafenone Oxalate Salt, such as solubility and stability, would be influenced by the oxalate component, suggesting improved solubility in aqueous solutions compared to propafenone. However, detailed physical properties are not explicitly discussed in available literature.

Chemical Properties Analysis Chemically, N-Depropyl Propafenone Oxalate Salt's interaction with biological systems, particularly its metabolism and effect on cardiac electrophysiology, suggests significant pharmacological activity. The addition of the oxalate group may influence its bioavailability and distribution, with studies on propafenone indicating its metabolites, including N-depropyl derivatives, have considerable effects on cardiac repolarizing currents (Cahill & Gross, 2004).

科学的研究の応用

Chromatographic Analysis in Human Plasma

N-Depropyl propafenone (NDP) is a significant metabolite of propafenone, and its quantification in human plasma plays a crucial role in pharmacokinetic, bioavailability, and bioequivalence studies. A study by Gupta, Chaurasia, and Mishra (2017) developed a liquid chromatography/tandem mass spectrometry method for this purpose, emphasizing the importance of NDP analysis in clinical research (Gupta, Chaurasia, & Mishra, 2017).

Stereoselective Metabolism

Research by Zhou et al. (2003) explored the stereoselective metabolism of propafenone and NDP, revealing that the enzyme CYP1A2 is involved in the enantioselective N-depropylation of propafenone. This finding indicates a concentration-dependent process that varies for different enantiomers of propafenone, which has implications for personalized medicine and drug metabolism (Zhou, Yao, Yu, & Zeng, 2003).

Impact on Cardiac Myocytes

A study by Cahill and Gross (2004) demonstrated that NDP, along with other metabolites of propafenone, potently inhibited specific cardiac repolarizing K+ currents in rabbit ventricular myocytes. This research contributes to understanding the electropharmacological impact of NDP on cardiac function, particularly in the context of antiarrhythmic drug action (Cahill & Gross, 2004).

Conductometric Titration Method

A method developed by Ayad et al. (2012) for the determination of propafenone HCl, among other compounds, using conductometric titration highlights a novel approach for analyzing substances like NDP in pharmaceutical formulations. This method presents a cost-effective and precise way to quantify these compounds in various forms (Ayad, Abdellatef, Hosny, & Sharaf, 2012).

Comparative Electrophysiological Effects

Research by Rouet et al. (1989) on the comparative electrophysiological effects of propafenone and its metabolites, including NDP, on guinea pig ventricular muscle fibers, provides insights into the nuanced pharmacodynamics of these compounds. Understanding these effects is crucial in developing effective antiarrhythmic therapies and assessing the potential risks associated with their use (Rouet, Libersa, Broly, Caron, Adamantidis, Honoré, Wajman, & Dupuis, 1989).

Safety And Hazards

特性

IUPAC Name |

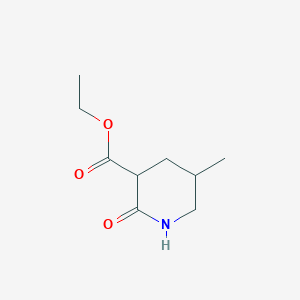

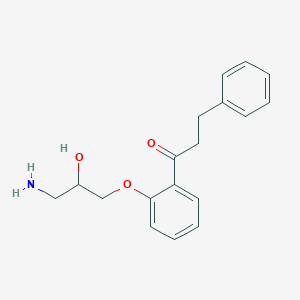

1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGRCTLZIBOZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Depropyl Propafenone Oxalate Salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)